molecular formula C15H12N6OS2 B389126 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B389126
M. Wt: 356.4g/mol
InChI Key: DDORPEIDQQJJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 5-methyl-1,2,4-triazino[5,6-b]indole with a thioacetamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to act as an iron chelator, binding to ferrous ions and disrupting cellular iron homeostasis. This leads to the inhibition of cancer cell proliferation and induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its combined structural features of both the triazinoindole and thiazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H12N6OS2

Molecular Weight

356.4g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N6OS2/c1-21-10-5-3-2-4-9(10)12-13(21)18-15(20-19-12)24-8-11(22)17-14-16-6-7-23-14/h2-7H,8H2,1H3,(H,16,17,22)

InChI Key

DDORPEIDQQJJSZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CS4

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.